molecular formula C18H23N3 B11816419 5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine

5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine

Katalognummer: B11816419
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: OVSZMZSCQHKXNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a phenyl group, and a pyridine moiety, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine is unique due to the combination of its piperidine, phenyl, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C18H23N3

Molekulargewicht

281.4 g/mol

IUPAC-Name

5-(1-ethylpiperidin-2-yl)-N-phenylpyridin-2-amine

InChI

InChI=1S/C18H23N3/c1-2-21-13-7-6-10-17(21)15-11-12-18(19-14-15)20-16-8-4-3-5-9-16/h3-5,8-9,11-12,14,17H,2,6-7,10,13H2,1H3,(H,19,20)

InChI-Schlüssel

OVSZMZSCQHKXNY-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCCC1C2=CN=C(C=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.